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Introduction
Propionitrile (CH₃CH₂CN), also known as ethyl cyanide or propanenitrile, is a colorless, water-

soluble liquid with a sweetish, ethereal odor.[1] As a simple aliphatic nitrile, it serves as a

versatile solvent and a key intermediate in the synthesis of various organic compounds,

particularly in the pharmaceutical industry.[1][2] Its utility in drug development stems from its

role as a polar aprotic solvent and as a precursor to propylamines and other functionalized

molecules.[1][2] A thorough understanding of its thermodynamic properties is paramount for

process optimization, reaction modeling, and ensuring safety in its handling and application.[2]

This guide provides a comprehensive overview of the key thermodynamic properties of

propionitrile, detailing their significance, experimental determination, and computational

prediction.

Core Thermodynamic Properties of Propionitrile
A summary of the fundamental thermodynamic properties of propionitrile is presented in the

table below. These values are crucial for a wide range of chemical and physical process

calculations.
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Property Value Units Source(s)

Molar Mass 55.080 g·mol⁻¹ [1]

Boiling Point (at 1

atm)
97.1 °C [3]

Melting Point -92.8 °C [3]

Standard Enthalpy of

Formation (ΔfH⦵₂₉₈,

liquid)

15.5 kJ·mol⁻¹ [1]

Standard Enthalpy of

Formation (ΔfH⦵₂₉₈,

gas)

51.46 kJ·mol⁻¹ [4]

Standard Molar

Entropy (S⦵₂₉₈, liquid)
189.33 J·K⁻¹·mol⁻¹ [1]

Heat Capacity (Cₚ,

liquid at 25 °C)
105.3 J·K⁻¹·mol⁻¹ [1]

Enthalpy of

Vaporization (ΔvapH)
36.028 kJ·mol⁻¹ [5]

Enthalpy of Fusion

(ΔfusH)
5.030 kJ·mol⁻¹ [6]

Standard Enthalpy of

Combustion

(ΔcH⦵₂₉₈)

-1948.84 to -1947.76 MJ·mol⁻¹ [1]

Enthalpy and Gibbs Free Energy: Driving Forces of
Reactions
The enthalpy of formation (ΔfH⦵) represents the heat change when one mole of a compound

is formed from its constituent elements in their standard states.[7] For propionitrile, the

positive value for the liquid phase indicates that its formation from graphite, hydrogen gas, and

nitrogen gas is an endothermic process. The enthalpy of a reaction involving propionitrile can
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be calculated using the enthalpies of formation of the reactants and products, providing insight

into whether a process will release or absorb heat.

Gibbs free energy (G) combines enthalpy and entropy to predict the spontaneity of a process at

constant temperature and pressure.[7][8] The change in Gibbs free energy (ΔG) for a reaction

is given by the equation:

ΔG = ΔH - TΔS

where ΔH is the change in enthalpy, T is the absolute temperature, and ΔS is the change in

entropy.[7] A negative ΔG indicates a spontaneous process, while a positive ΔG suggests a

non-spontaneous reaction under the given conditions.[9] For drug development, understanding

the Gibbs free energy of reactions involving propionitrile is crucial for predicting reaction

feasibility and optimizing yields.

Heat Capacity and Phase Transitions
Heat capacity (Cₚ) is the amount of heat required to raise the temperature of a substance by

one degree Celsius (or one Kelvin).[10] The heat capacity of propionitrile is a critical

parameter for designing heating and cooling processes in a laboratory or industrial setting.

Experimental studies have determined the heat capacity of propionitrile over a range of

temperatures in both its solid and liquid phases.[11]

Propionitrile undergoes a solid-solid phase transition at 176.96 K before melting at 180.37 K.

[11][12] The thermodynamic properties associated with these phase transitions are

summarized below:

Transition
Temperature
(K)

Enthalpy of
Transition
(kJ·mol⁻¹)

Entropy of
Transition
(J·mol⁻¹·K⁻¹)

Source(s)

Solid II → Solid I 176.96 1.7067 9.64 [6]

Solid I → Liquid 180.37 5.0300 27.89 [6]
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Experimental Determination of Heat Capacity: Adiabatic
Calorimetry
Adiabatic calorimetry is a precise method for measuring the heat capacity of liquids and solids.

The fundamental principle is to electrically heat a sample in a well-insulated container

(calorimeter) and measure the resulting temperature change.

Experimental Protocol:

Sample Preparation: A known mass of high-purity propionitrile is sealed in the calorimeter

vessel.

Evacuation and Thermal Isolation: The space surrounding the calorimeter is evacuated to

minimize heat exchange with the surroundings. Adiabatic shields, whose temperatures are

controlled to match that of the calorimeter, further reduce heat loss.

Heating: A measured amount of electrical energy (Q) is supplied to the sample through a

heater.

Temperature Measurement: The temperature of the sample is precisely measured before

(T₁) and after (T₂) heating using a calibrated thermometer, such as a platinum resistance

thermometer.

Calculation: The heat capacity (Cₚ) is calculated using the formula:

Cₚ = Q / (n * (T₂ - T₁))

where 'n' is the number of moles of the sample.

Logical Workflow for Adiabatic Calorimetry:
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Sample Preparation

Experimental Measurement

Calculation

Weigh high-purity propionitrile

Seal in calorimeter vessel

Evacuate and isolate calorimeter

Measure initial temperature (T1)

Supply known electrical energy (Q)

Measure final temperature (T2)

Calculate heat capacity (Cp)
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Apparatus Setup

Data Collection

Data Analysis

Place propionitrile in thermostatted cell

Degas the sample

Connect to pressure sensor

Set and stabilize temperature

Allow system to reach equilibrium

Record temperature and vapor pressure

Repeat for a range of temperatures

Plot ln(P) vs. 1/T

Determine ΔvapH from the slope

Click to download full resolution via product page

Caption: Workflow for determining vapor pressure using the static method.
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Computational Prediction of Thermodynamic
Properties
In addition to experimental measurements, computational chemistry provides powerful tools for

predicting the thermodynamic properties of molecules like propionitrile. [13]These methods

can be particularly useful for screening large numbers of compounds or for estimating

properties that are difficult to measure experimentally.

Quantum Mechanical Methods:

Ab initio and Density Functional Theory (DFT): These methods solve the electronic

Schrödinger equation to calculate the electronic structure and energy of a molecule.

[14]From the calculated energy, thermodynamic properties such as enthalpy of formation,

entropy, and heat capacity can be derived using statistical mechanics. [15]The accuracy of

these calculations depends on the level of theory and the basis set used.

Molecular Mechanics and Molecular Dynamics:

Force Fields: Molecular mechanics methods use classical physics to model the interactions

between atoms in a molecule. These methods are computationally less expensive than

quantum mechanical methods and are well-suited for large systems.

Molecular Dynamics (MD) Simulations: MD simulations track the movement of atoms and

molecules over time, allowing for the calculation of dynamic properties and thermodynamic

averages.

The choice of computational method depends on the desired accuracy and the available

computational resources. For high accuracy, coupled-cluster methods are often used, while

DFT provides a good balance of accuracy and computational cost for many applications. [14]

Significance in Drug Development
A comprehensive understanding of the thermodynamic properties of propionitrile is invaluable

for its application in drug development and pharmaceutical manufacturing. [2]

Solvent Selection and Process Optimization: The boiling point, vapor pressure, and heat

capacity of propionitrile inform its use as a solvent in chemical reactions, extractions, and
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crystallizations. [16]This data is crucial for designing energy-efficient and scalable processes.

Reaction Modeling and Prediction: Enthalpy and Gibbs free energy data are essential for

predicting the feasibility and spontaneity of chemical reactions where propionitrile is a

reactant or a solvent. [9]This allows for the rational design of synthetic routes and the

optimization of reaction conditions.

Safety and Handling: Knowledge of properties like flash point and vapor pressure is critical

for the safe handling and storage of propionitrile, which is a flammable and toxic substance.

[1][2]

Conclusion
The thermodynamic properties of propionitrile are well-characterized through a combination of

experimental measurements and computational studies. This in-depth guide has provided a

comprehensive overview of its key thermodynamic parameters, the methodologies for their

determination, and their significance in the context of research, particularly in drug

development. By leveraging this knowledge, scientists and engineers can more effectively and

safely utilize propionitrile in their work, leading to more efficient and innovative chemical

processes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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